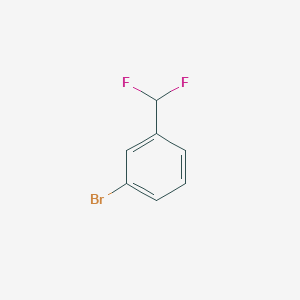

1-Bromo-3-(difluoromethyl)benzene

描述

Context of Aryl Halides as Synthetic Intermediates

Aryl halides, which are aromatic compounds containing one or more halogen atoms directly bonded to an aromatic ring, are fundamental building blocks in organic chemistry. enamine.netacs.orgyoutube.com They serve as versatile precursors in a multitude of chemical transformations, most notably in cross-coupling reactions. acs.orgorganic-chemistry.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov This capability is crucial for the construction of complex molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials. enamine.netacs.org The reactivity of the aryl halide is influenced by the nature of the halogen, with the carbon-halogen bond strength decreasing from fluorine to iodine, which in turn affects the ease of oxidative addition in catalytic cycles. nih.gov The presence of a halogen atom on the aromatic ring provides a reactive handle for chemists to introduce a wide array of functional groups, making aryl halides indispensable tools in the synthesis of diverse organic molecules. enamine.netorganic-chemistry.org

Significance of Fluorinated Organic Compounds in Drug Discovery and Agrochemicals

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netchimia.chyoutube.com In the realms of drug discovery and agrochemicals, the incorporation of fluorine or fluorine-containing groups, such as the difluoromethyl group (-CF2H), is a widely employed strategy to enhance the efficacy and performance of bioactive compounds. researchgate.netchimia.chnih.govmdpi.com

The unique properties of fluorine, including its high electronegativity, small size (similar to hydrogen), and the strength of the carbon-fluorine bond, contribute to these beneficial effects. chimia.chmdpi.com Fluorination can lead to:

Increased Metabolic Stability: The C-F bond is stronger than a C-H bond, making fluorinated compounds more resistant to metabolic degradation by enzymes in the body. This can lead to a longer biological half-life and improved pharmacokinetic profiles. chimia.ch

Enhanced Binding Affinity: The electronegativity of fluorine can influence the electronic properties of a molecule, potentially leading to stronger interactions with biological targets like enzymes or receptors. researchgate.netyoutube.com

Improved Lipophilicity and Bioavailability: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and be absorbed by the body. chimia.chmdpi.com This is particularly true for groups like the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups.

Modulation of Physicochemical Properties: Fluorine's presence can alter a molecule's acidity, basicity, and conformation, which can be fine-tuned to optimize its biological activity. chimia.ch

The difluoromethyl group, in particular, is of interest as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, and its polarized C-H bond can participate in hydrogen bonding. rsc.org This has led to the inclusion of the difluoromethyl motif in numerous pharmaceuticals and agrochemicals to improve their performance. rsc.org The growing importance of fluorinated compounds is evidenced by the increasing number of such molecules entering the market as commercial drugs and crop protection agents. chimia.ch

Structural Features and their Influence on Reactivity

The reactivity of 1-bromo-3-(difluoromethyl)benzene is dictated by the interplay of its two key functional groups: the bromo substituent and the difluoromethyl group.

The bromine atom serves as a versatile reactive site, primarily for transition-metal-catalyzed cross-coupling reactions. nbinno.com The carbon-bromine (C-Br) bond is weaker than a carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0). nih.gov This is a crucial initiation step in widely used transformations like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). wikipedia.orglibretexts.org

The difluoromethyl group (-CF2H) , on the other hand, is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect influences the reactivity of the aromatic ring and the bromine atom. It deactivates the aromatic ring towards electrophilic aromatic substitution and can affect the rate and outcome of cross-coupling reactions. The electron-withdrawing nature of the -CF2H group can make the attached aryl bromide a better electron acceptor in the oxidative addition step of catalytic cycles.

Overview of Research Areas involving this compound

This compound is a valuable reagent in several areas of chemical research, primarily as a building block for the synthesis of more complex, fluorinated molecules. Its utility is most prominent in the following areas:

Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant area of application for this compound. It is frequently employed as a substrate in:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgnih.gov This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and materials science.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.orgchemspider.com It is a go-to method for synthesizing arylamines, which are prevalent in medicinal chemistry.

Other Cross-Coupling Reactions: The compound can also participate in other palladium-catalyzed reactions such as carbonylations (to form amides or esters) and difluoromethylations. nih.govrsc.org

Synthesis of Bioactive Molecules: Due to the beneficial properties imparted by the difluoromethyl group, this compound serves as a key starting material or intermediate in the synthesis of novel drug candidates and agrochemicals. rsc.org The difluoromethylarene motif is important in the agrochemical industry. rsc.org

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| CAS Number | 29848-59-7 |

The table below showcases examples of cross-coupling reactions involving aryl halides, illustrating the types of transformations that this compound can undergo.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | Pd catalyst, Base | Biaryl |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst, Ligand, Base | Arylamine |

| Carbonylation | Aryl Halide + CO + Nucleophile | Pd catalyst, Ligand, Base | Carbonyl Compound |

| Difluoromethylation | Aryl Halide + Difluoromethylating Agent | Pd or Ni catalyst | Difluoromethylated Arene |

Approaches to Constructing the Brominated Arene Core

The initial phase in the synthesis of this compound can involve the formation of the brominated aromatic ring system from suitable precursors.

Direct Bromination of Difluoromethylated Benzene (B151609) Precursors

One of the most direct methods to synthesize this compound is through the electrophilic aromatic substitution of (difluoromethyl)benzene. In this reaction, the difluoromethyl group (-CF2H) acts as a deactivating and meta-directing substituent on the benzene ring. This directing effect is crucial for achieving the desired 1,3-substitution pattern.

The reaction typically involves treating (difluoromethyl)benzene with a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.orglibretexts.org The catalyst polarizes the bromine molecule, generating a strong electrophile that is attacked by the electron-rich benzene ring. libretexts.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. libretexts.org The regioselectivity is governed by the electronic properties of the difluoromethyl group, which directs the incoming electrophile to the meta position. nih.gov

| Starting Material | Brominating Agent | Catalyst | Typical Solvent | Product |

|---|---|---|---|---|

| (Difluoromethyl)benzene | Br₂ | FeBr₃ or AlBr₃ | CH₂Cl₂ or CCl₄ | This compound |

Halogenation Strategies for Related Aromatic Scaffolds

An alternative and widely applicable strategy for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This method is particularly useful when the required aniline precursor is readily available. The synthesis of a related compound, 1-bromo-3,5-difluorobenzene, from 3,5-difluoroaniline exemplifies this approach and the principles can be extended to the synthesis of this compound. google.comgoogle.com

The Sandmeyer reaction involves a two-step process:

Diazotization: The aromatic amine, such as 3-(difluoromethyl)aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt. google.com

Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium group with a bromine atom, accompanied by the evolution of nitrogen gas. wikipedia.orgpku.edu.cn

This reaction is a powerful tool for introducing halogens into specific positions on an aromatic ring that might be difficult to achieve through direct halogenation. organic-chemistry.org

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| Diazotization | 3-(Difluoromethyl)aniline | NaNO₂, HBr (aq.) | 3-(Difluoromethyl)benzenediazonium bromide |

| Substitution | 3-(Difluoromethyl)benzenediazonium bromide | CuBr | This compound |

Introduction of the Difluoromethyl Moiety

Another major synthetic route involves the "late-stage" introduction of the difluoromethyl group onto a pre-existing brominated aromatic scaffold. This approach is particularly valuable in medicinal chemistry, where functional groups are often installed at later steps of a synthetic sequence.

Late-Stage Difluoromethylation Strategies for Aryl Bromides

Recent advances in catalysis have led to the development of powerful methods for the difluoromethylation of aryl bromides. One such prominent strategy is metallaphotoredox catalysis, which merges photoredox and transition-metal catalysis to achieve this transformation under mild conditions. princeton.edunih.govnih.gov This approach allows for the conversion of a wide array of aryl and heteroaryl bromides into their difluoromethylated counterparts. bohrium.com

In a typical system, a nickel catalyst is used in conjunction with an iridium-based photocatalyst. nih.gov The reaction is initiated by visible light, and it can tolerate a variety of functional groups, making it a versatile tool for late-stage functionalization. princeton.edu This method is particularly advantageous as it provides a direct route to difluoromethylarenes from readily available aryl bromides. bohrium.com

Radical Difluoromethylation Methods

The introduction of the difluoromethyl group often proceeds through a radical mechanism. rsc.org These methods rely on the generation of the difluoromethyl radical (•CF₂H), which is then incorporated into the aromatic substrate.

A convenient and commercially available precursor for the difluoromethyl radical is bromodifluoromethane (BrCF₂H). princeton.edunih.gov In the context of metallaphotoredox catalysis, the generation of the •CF₂H radical from BrCF₂H is a key step. bohrium.com The proposed mechanism involves a silyl radical-mediated halogen abstraction. nih.gov

The catalytic cycle is initiated by the visible-light excitation of the photocatalyst. nih.gov This excited-state photocatalyst can oxidize a bromide anion, leading to the formation of a bromine radical. nih.gov The bromine radical then participates in a hydrogen atom transfer with a silane, such as tris(trimethylsilyl)silane, to generate a nucleophilic silyl radical. nih.gov This silyl radical readily abstracts the bromine atom from bromodifluoromethane, a process that is kinetically favorable, to produce the key difluoromethyl radical (•CF₂H). nih.gov This radical can then be trapped by a Ni(II)-aryl intermediate, which is formed from the oxidative addition of the nickel catalyst into the aryl bromide. nih.gov A subsequent reductive elimination step yields the desired difluoromethylated arene and regenerates the active catalyst. nih.gov

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 1,3-Dibromobenzene | Substrate |

| •CF₂H Source | Bromodifluoromethane (BrCF₂H) | Precursor to the difluoromethyl radical |

| Photocatalyst | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Absorbs visible light to initiate the catalytic cycle |

| Nickel Catalyst | NiBr₂·dtbbpy | Cross-coupling catalyst |

| Radical Initiator | Tris(trimethylsilyl)silane ((TMS)₃SiH) | Generates the silyl radical for halogen abstraction |

| Base | 2,6-Lutidine | Neutralizes acidic byproducts |

Silyl Radical Mediated Atom Abstraction

The generation of difluoromethyl radicals for subsequent arylation reactions can be effectively achieved through silyl radical-mediated halogen abstraction from a suitable precursor like bromodifluoromethane. This process is a key step in a novel metallaphotoredox platform for the difluoromethylation of a broad range of aryl and heteroaryl halides. nih.gov The mechanism hinges on the generation of a silyl radical, typically from a silane such as tris(trimethylsilyl)silane ((TMS)₃SiH), which then abstracts a bromine atom from bromodifluoromethane (CHBrF₂). princeton.edunih.gov This halogen abstraction is thermodynamically favorable due to the formation of a strong Si-Br bond, which has a bond dissociation energy significantly higher than that of the C-Br bond in bromodifluoromethane. princeton.edu

The resulting difluoromethyl radical (•CF₂H) is then available to participate in cross-coupling reactions. princeton.edu This method is particularly advantageous as it utilizes a commercially available and straightforward source of the difluoromethyl group. nih.gov The process is part of a dual catalytic cycle involving a nickel catalyst and a photoredox catalyst, allowing for the efficient coupling of the difluoromethyl radical with aryl bromides under mild conditions. nih.govprinceton.edu

Table 1: Key Species in Silyl Radical Mediated Atom Abstraction

| Compound/Radical | Role |

| Tris(trimethylsilyl)silane | Silyl radical precursor |

| Bromodifluoromethane | Difluoromethyl radical source |

| Silyl Radical | Halogen abstractor |

| Difluoromethyl Radical | Coupling partner |

Difluorocarbene-Based Transformations

Difluorocarbene (:CF₂) is a versatile intermediate in organic synthesis for the introduction of the difluoromethyl group. cas.cn It is a moderately electrophilic species that can react with a variety of nucleophiles. cas.cn While direct insertion of difluorocarbene into the C-H bonds of arenes can be challenging, it can be a viable strategy for the synthesis of difluoromethylated aromatics under specific conditions. nih.gov

The generation of difluorocarbene can be achieved from various precursors, including reagents that are not ozone-depleting. cas.cn Once generated, difluorocarbene can undergo insertion into C-H bonds, although this process often requires specific directing groups or activated substrates for efficient transformation. nih.gov In the context of synthesizing derivatives, difluorocarbene can also react with heteroatoms, such as oxygen or sulfur, to form difluoromethyl ethers and thioethers, respectively. chinesechemsoc.org This reactivity allows for the functionalization of phenolic or thiophenolic precursors to introduce a difluoromethoxy or difluoromethylthio group onto an aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions in Synthesis

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom provides a reactive handle for oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle.

Palladium-Catalyzed Methods for C-C Bond Formation (e.g., Mizoroki-Heck, Suzuki, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. enscm.fr For a substrate like this compound, the carbon-bromine bond is the reactive site for these transformations. youtube.com

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govlibretexts.org In this reaction, this compound would first undergo oxidative addition to a Pd(0) catalyst. mychemblog.com The resulting arylpalladium(II) complex would then coordinate to an alkene, followed by migratory insertion and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the Pd(0) catalyst. nih.gov

The Suzuki coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com this compound can be effectively coupled with various organoboron reagents to form biaryl compounds or other substituted arenes. youtube.com The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the organoboron species and reductive elimination to give the final product. youtube.com

The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org this compound can be coupled with a variety of terminal alkynes using this method to synthesize arylalkynes. researchgate.net The reaction typically proceeds under mild conditions with an amine base. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

| Mizoroki-Heck | Alkene | C(sp²)-C(sp²) |

| Suzuki | Organoboron Reagent | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) |

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the catalytic system, particularly the choice of ligands coordinated to the palladium center. enscm.frmdpi.com Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov

For reactions involving this compound, the optimization of the catalytic system would involve screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. researchgate.netresearchgate.net The electronic and steric properties of the ligands can significantly impact the rates of oxidative addition and reductive elimination. enscm.fr Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the catalytic activity. enscm.frresearchgate.net The choice of base and solvent are also critical parameters that need to be optimized to achieve high yields and selectivity. mdpi.com

Table 3: Common Ligands in Palladium-Catalyzed Cross-Coupling

| Ligand Type | Examples |

| Monodentate Phosphines | PPh₃, P(o-tol)₃ |

| Bidentate Phosphines | dppe, dppf, Xantphos |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr |

The selectivity of palladium-catalyzed cross-coupling reactions with substrates like this compound is a key consideration, especially if other reactive functional groups are present in the coupling partners. Regioselectivity in the Mizoroki-Heck reaction, for instance, is influenced by both steric and electronic factors. mdpi.com In Suzuki and Sonogashira couplings, the reaction is generally highly selective for the C-Br bond. wikipedia.orgwikipedia.org

Reaction efficiency is determined by factors such as catalyst turnover number (TON) and turnover frequency (TOF). enscm.fr High efficiency is often achieved by using low catalyst loadings and operating under mild reaction conditions. enscm.fr The presence of the electron-withdrawing difluoromethyl group on the aromatic ring of this compound can influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. youtube.com

Nickel-Catalyzed Functionalization of Aryl Bromides

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for the functionalization of aryl bromides. dntb.gov.ua Nickel-catalyzed cross-coupling reactions can be particularly effective for challenging substrates or for transformations that are sluggish with palladium catalysts. rsc.orgdiaogroup.org

The functionalization of this compound using nickel catalysis can proceed through various cross-coupling pathways, analogous to those catalyzed by palladium. dntb.gov.ua Nickel catalysts have been shown to be effective in coupling aryl bromides with a range of partners, including organoboron reagents (Suzuki-type) and in reductive coupling processes. dntb.gov.uarsc.org The use of specific ligands, such as bipyridine or pyridine-based ligands, can be crucial for achieving high efficiency in these transformations. dntb.gov.ua Mechanistic studies suggest that these reactions can proceed via radical pathways, particularly in the case of difluoroalkylation reactions. dntb.gov.uadntb.gov.ua

Synthetic Routes to this compound and Its Analogs

The synthesis of this compound, a significant fluorinated building block in medicinal and materials chemistry, is achieved through various advanced catalytic methodologies. These approaches focus on the efficient and selective introduction of the difluoromethyl group (–CF2H) onto an aromatic scaffold, often leveraging transition metal catalysis. This article explores key synthetic strategies, including nickel- and iron-catalyzed reactions, multi-step sequences, and the application of sustainable chemistry principles.

2 Nickel-Catalyzed Cross-Electrophile Coupling

Nickel catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. In the context of synthesizing this compound and its derivatives, nickel-catalyzed cross-electrophile coupling reactions are particularly relevant. These reactions typically involve the coupling of two different electrophiles, such as an aryl halide and a difluoromethylating agent, in the presence of a reducing agent.

A notable advancement in this area is the use of difluoromethyl 2-pyridyl sulfone as a crystalline, non-ozone-depleting difluoromethylation reagent. In a nickel-catalyzed cross-electrophile coupling, this reagent effectively transfers the difluoromethyl group to a variety of (hetero)aryl bromides under mild conditions. chemrxiv.org The reaction demonstrates broad functional group tolerance, making it a versatile method for accessing structurally diverse difluoromethylated arenes. chemrxiv.org

1 Exploration of Ni(I)/Ni(III) Catalytic Cycles

The mechanism of these nickel-catalyzed difluoromethylation reactions is a subject of ongoing research, with evidence pointing towards the involvement of Ni(I)/Ni(III) catalytic cycles. While a classical Ni(0)/Ni(II) cycle is often considered in cross-coupling reactions, computational and experimental studies on related nickel-catalyzed arylations suggest that a Ni(I)/Ni(III) pathway can be more favorable, particularly in electrochemical reactions. nih.gov

In a proposed Ni(I)/Ni(III) cycle for difluoromethylation, a Ni(I) species, generated in situ, would undergo oxidative addition with the aryl bromide. The resulting aryl-Ni(III) intermediate could then react with the difluoromethyl source, followed by reductive elimination to furnish the desired difluoromethylated arene and regenerate a Ni(I) species to continue the catalytic cycle. Density functional theory (DFT) studies on related metallaphotoredox-catalyzed difluoromethylations support the feasibility of Ni(0)/Ni(I)/Ni(III) or Ni(0)/Ni(II)/Ni(III) pathways. nih.gov

2 Mechanistic Insights into Cross-Electrophile Coupling

Mechanistic investigations into the nickel-catalyzed cross-electrophile coupling for difluoromethylation have provided valuable insights. Studies utilizing difluoromethyl 2-pyridyl sulfone suggest the formation of a difluoromethyl radical (•CF2H) as a key intermediate. chemrxiv.org This is supported by experiments where the use of a deuterated sulfone reagent resulted in the exclusive formation of the deuterated product, ruling out a metallocarbene insertion mechanism. chemrxiv.org The generation of a radical intermediate is a common feature in many cross-electrophile coupling reactions.

3 Iron-Catalyzed C(sp2)–CF2H Bond Formation

Iron, being an earth-abundant and inexpensive metal, offers an attractive alternative to precious metal catalysts. Iron-catalyzed reactions for the formation of C(sp2)–CF2H bonds have been developed, providing a more sustainable approach to difluoromethylated arenes.

One significant method involves the iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone. nih.gov This reaction proceeds via a selective C–S bond cleavage and allows for the synthesis of a wide range of difluoromethylated arenes under mild, low-temperature conditions. nih.gov The use of a pre-formed organozinc reagent is a key feature of this methodology.

Mechanistic studies, including radical clock experiments, indicate the involvement of radical species in this iron-catalyzed process. nih.gov This suggests that the reaction may proceed through a radical-mediated pathway, similar to some nickel-catalyzed counterparts.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHIUQWUSQZMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377832 | |

| Record name | 1-bromo-3-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29848-59-7 | |

| Record name | 1-bromo-3-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Difluoromethyl Benzene

Nucleophilic Substitution Reactions of the Aryl Bromide

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides. The viability of this pathway is highly dependent on the electronic properties of the aromatic ring. While aryl halides are typically unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate the reaction. masterorganicchemistry.com

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Influence of the Electron-Withdrawing Difluoromethyl Group on Aromatic Reactivity

The difluoromethyl (-CF₂H) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. scienceopen.com Electron-withdrawing groups are known to activate aromatic rings toward nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org However, this stabilization is most effective when the group is located at the ortho or para position relative to the leaving group, as the negative charge can be delocalized onto the substituent via resonance. libretexts.org

In the case of 1-Bromo-3-(difluoromethyl)benzene, the electron-withdrawing group is in the meta position. Consequently, it cannot stabilize the Meisenheimer complex through resonance. The activation it provides is limited to a less powerful inductive effect, which pulls electron density through the sigma bonds. This meta-positioning makes the compound significantly less reactive in SNAr reactions compared to its ortho- and para-substituted counterparts.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. vanderbilt.edu The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. vanderbilt.edulibretexts.org The substituents already present on the ring profoundly affect both the rate of reaction and the position of the incoming electrophile. vanderbilt.edu

Directing Effects of Bromo and Difluoromethyl Substituents on Substitution Patterns

The regiochemical outcome of EAS on this compound is determined by the competing directing effects of its two substituents.

Bromo Group : Halogens, including bromine, are classified as deactivating yet ortho-, para-directing groups. youtube.commasterorganicchemistry.com They deactivate the ring towards electrophilic attack due to their inductive electron withdrawal. However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions. youtube.com

Difluoromethyl Group : The -CF₂H group, much like the analogous -CF₃ group, is a strong electron-withdrawing group primarily through induction. libretexts.org It strongly deactivates the entire ring and is a meta-director. vanderbilt.edumasterorganicchemistry.com It destabilizes the positive charge of the arenium ion, particularly when the charge is on an adjacent carbon (ortho or para attack), making the meta position the least disfavored site for electrophilic attack. libretexts.orgyoutube.com

In this compound, these two effects are in opposition. The bromo group directs incoming electrophiles to positions 2, 4, and 6, while the difluoromethyl group directs to positions 5. Both groups deactivate the ring, making reactions slower than with benzene.

Regioselectivity and Isomer Distribution in Electrophilic Processes

The regioselectivity of an EAS reaction on this compound can be predicted by analyzing the combined electronic effects at each available position on the ring. The difluoromethyl group is a powerful deactivator, and its meta-directing influence is generally dominant over the ortho-, para-directing effect of the deactivating bromo group.

The positions ortho and para to the bromine (positions 2, 4, and 6) are strongly deactivated by the inductive effect of the nearby difluoromethyl group. The position meta to both groups (position 5) is the least deactivated site on the ring. Therefore, electrophilic attack is most likely to occur at the C5 position.

| Position | Effect of Bromo Group (ortho, para-director) | Effect of Difluoromethyl Group (meta-director) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C2 | Ortho (Favored) | Ortho (Strongly Disfavored) | Strongly Deactivated | Minor Product |

| C4 | Para (Favored) | Ortho (Strongly Disfavored) | Strongly Deactivated | Minor Product |

| C5 | Meta (Disfavored) | Meta (Least Disfavored) | Least Deactivated | Major Product |

| C6 | Ortho (Favored) | Para (Strongly Disfavored) | Strongly Deactivated | Minor Product |

Organometallic Reactions

The carbon-bromine bond in this compound serves as a versatile functional handle for a variety of organometallic transformations, most notably in the formation of Grignard reagents and as a substrate in palladium-catalyzed cross-coupling reactions.

Grignard Reagent Formation: this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (3-(difluoromethyl)phenyl)magnesium bromide. wikipedia.orggoogle.com The reaction involves the insertion of magnesium into the C-Br bond. Standard procedures for Grignard reactions must be followed, including the use of dry glassware and solvents, as the reagent is highly reactive towards water and air. wikipedia.orglibretexts.org The resulting organometallic compound is a potent nucleophile and strong base, useful for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and carbon dioxide.

Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are common substrates for a range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. This compound can participate in several such transformations:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov This method is widely used to form biaryl structures. The reaction of this compound with an arylboronic acid would yield a 3-(difluoromethyl)-1,1'-biphenyl derivative. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at an sp²-hybridized carbon. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This is a reliable method for the synthesis of arylalkynes.

| Reaction | Reagents | Typical Catalyst | Product Type |

|---|---|---|---|

| Grignard Formation | Mg, anhydrous ether (e.g., THF) | None | Organomagnesium Halide |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Base (e.g., K₂CO₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Biaryl |

| Heck Reaction | Alkene, Base (e.g., Et₃N) | Pd(0) complex (e.g., Pd(OAc)₂) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne, Base (e.g., Et₃N) | Pd(0) complex, Cu(I) salt (e.g., CuI) | Arylalkyne |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The conversion of this compound into organometallic reagents is a critical step for subsequent synthetic elaborations. These intermediates, such as Grignard and organolithium reagents, effectively reverse the polarity of the carbon atom attached to the metal, transforming it into a potent nucleophile.

Ar-Br + Mg → Ar-MgBr

A significant challenge in the synthesis of Grignard reagents is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, which can impede or even prevent the reaction. wikipedia.orggoogle.com To overcome this, various activation methods are employed, such as mechanical crushing of the magnesium, sonication, or the use of activating agents like iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org The Grignard reagent, (3-(difluoromethyl)phenyl)magnesium bromide, once formed, is a powerful nucleophile capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. mnstate.edu

Organolithium Compounds: Organolithium reagents are typically prepared by reacting an organic halide with lithium metal. masterorganicchemistry.com For this compound, the reaction proceeds as follows:

Ar-Br + 2Li → Ar-Li + LiBr

This reaction is generally carried out in a hydrocarbon solvent such as pentane. masterorganicchemistry.com Organolithium compounds are highly reactive and are also powerful nucleophiles used in a variety of organic transformations. pageplace.defishersci.fr Additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents. uniurb.it

| Organometallic Reagent | General Formula | Preparation Method | Key Considerations |

| Grignard Reagent | R-MgX | Reaction of an organic halide with magnesium metal. wikipedia.org | Requires an ether solvent; magnesium surface may need activation. wikipedia.orggoogle.com |

| Organolithium Compound | R-Li | Reaction of an organic halide with lithium metal. masterorganicchemistry.com | Highly reactive; often prepared and used at low temperatures. uniurb.it |

Coupling Reactions and Further Functionalization

The organometallic intermediates derived from this compound, as well as the parent compound itself, are valuable precursors for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nbinno.com For the derivative of this compound, this would typically involve the reaction of its Grignard or organolithium reagent with a boronic ester or the direct coupling of the bromo-compound with a boronic acid.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org It has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgmatthey.com Various generations of catalyst systems have been developed to improve the efficiency and scope of this transformation. wikipedia.org

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium catalyst + Base | C-C |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst + Copper(I) co-catalyst + Base wikipedia.org | C-C (alkyne) |

| Buchwald-Hartwig | Amine + Aryl halide | Palladium catalyst + Ligand + Base wikipedia.org | C-N |

Radical Reactions and Benzylic Functionalization (applicable to benzylic analogues/precursors)

While this compound itself does not have a benzylic position, the principles of radical reactions and benzylic functionalization are highly relevant to its analogues and precursors that possess alkyl chains on the aromatic ring.

Free Radical Bromination at Adjacent Alkyl Chains

For a compound like 1-(difluoromethyl)-3-methylbenzene, the methyl group would be susceptible to free radical bromination. This reaction typically involves the use of a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator, like benzoyl peroxide or AIBN, often under photochemical conditions. The reaction proceeds via a free radical chain mechanism to selectively brominate the benzylic position. nih.gov

Understanding Radical Intermediates Stability and Reactivity

The stability of the radical intermediate is a crucial factor in determining the regioselectivity and efficiency of radical reactions. Benzylic radicals are significantly stabilized by resonance, where the unpaired electron can be delocalized into the aromatic ring. libretexts.orgstackexchange.com The presence of the difluoromethyl group on the ring will influence the stability of this benzylic radical. While fluorine is an electron-withdrawing group, which can be destabilizing for a radical, the ability of fluorine's lone pairs to donate to the half-filled orbital can provide some stabilization. masterorganicchemistry.com The difluoromethyl group is recognized for its unique electronic properties, acting as a lipophilic hydrogen bond donor. acs.org The introduction of a difluoromethyl radical (•CHF2) is a significant area of research in organic fluorine chemistry. jlu.edu.cn

| Factor | Influence on Benzylic Radical Stability |

| Resonance | Major stabilizing factor; delocalizes the radical electron into the aromatic ring. libretexts.orgstackexchange.com |

| Hyperconjugation | Minor stabilizing effect from adjacent C-H or C-C bonds. stackexchange.com |

| Substituent Effects | Electron-donating groups generally stabilize, while electron-withdrawing groups can have complex effects. masterorganicchemistry.com |

Hydrogenation and Hydrodehalogenation Reactions

Hydrogenation and hydrodehalogenation are important reductive transformations that can be applied to this compound. These reactions typically involve the use of a transition metal catalyst and a hydrogen source.

Catalytic Hydrogenation: This process involves the reaction with hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org Under these conditions, the bromine atom can be selectively removed. organic-chemistry.org This reductive dehalogenation is a useful synthetic tool, and aryl bromides are generally reduced more readily than aryl chlorides. organic-chemistry.orgthieme-connect.de

Hydrodehalogenation: This is a broader term for the replacement of a halogen atom with a hydrogen atom. Besides catalytic hydrogenation with H₂, other hydrogen donors can be employed. For instance, copper-catalyzed hydrodehalogenation has been developed using various reducing agents. acs.org Radical hydrodehalogenation of aryl halides can also be achieved using a cobalt(I) catalyst with H₂ as the hydrogen atom donor. acs.org Furthermore, photocatalytic methods for the hydrodehalogenation of aryl bromides using water as both the electron and hydrogen source have been reported. thieme-connect.com

| Reaction | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Selective removal of bromine is possible under neutral conditions. organic-chemistry.org |

| Copper-Catalyzed Hydrodehalogenation | Copper catalyst, NaI, and a hydrogen source | Can be performed under microwave irradiation. acs.org |

| Cobalt-Catalyzed Radical Hydrodehalogenation | Co(I) catalyst, H₂ | Proceeds via a radical mechanism under mild conditions. acs.org |

| Photocatalytic Hydrodehalogenation | Pd/g-C₃N₄, FeCl₃, H₂O, visible light | Uses water as a sustainable reductant and hydrogen source. thieme-connect.com |

Advanced Applications in Organic Synthesis and Applied Chemistry

Role as a Versatile Building Block for Complex Chemical Architectures

1-Bromo-3-(difluoromethyl)benzene serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nbinno.com This reactivity allows for the precise and efficient introduction of the difluoromethylphenyl moiety into larger, more intricate molecular frameworks. nbinno.comchemimpex.com

The presence of the difluoromethyl group further enhances its utility. This group can influence the electronic properties and steric environment of the molecule, guiding the regioselectivity of subsequent chemical transformations. nih.gov For instance, in the synthesis of substituted pyridines, the difluoromethyl group plays a role in directing further functionalization. nih.gov The compound's stability and reactivity make it an ideal candidate for creating a diverse range of functionalized aromatic compounds. chemimpex.com

Contributions to Medicinal Chemistry Research

The application of this compound and related difluoromethyl-containing structures is particularly prominent in medicinal chemistry, where the unique properties of the difluoromethyl group are leveraged to design novel therapeutic agents. nih.govmedchemexpress.com

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

This compound and its derivatives are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com The incorporation of fluorine-containing groups is a widely adopted strategy in drug design to enhance various properties of a drug candidate. alfa-chemistry.commdpi.com The difluoromethyl group, in particular, has been a focus of growing interest. acs.orgbohrium.comresearchgate.net For example, derivatives of this compound are used in the synthesis of molecules targeting specific biological pathways, such as inhibitors for enzymes like VISTA in cancer therapy. medchemexpress.com The ability to use this compound in cross-coupling reactions facilitates the construction of complex drug-like scaffolds. nbinno.com

Design Principles for Enhanced Metabolic Stability and Bioavailability in Drug Candidates

A key challenge in drug development is ensuring that a potential drug molecule is not rapidly broken down by metabolic processes in the body, which would limit its therapeutic effect. The introduction of fluorine atoms, and specifically the difluoromethyl group, is a well-established strategy to improve metabolic stability. nih.govalfa-chemistry.commdpi.com The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. mdpi.com

Replacing a metabolically vulnerable group with a difluoromethyl group can protect the molecule from degradation by enzymes like cytochrome P450. benchchem.com This increased metabolic stability can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing. Furthermore, the lipophilicity of the difluoromethyl group can be fine-tuned to enhance a drug's ability to pass through cell membranes, thereby improving its bioavailability. nih.govalfa-chemistry.com Research has shown that the difluoromethyl group can enhance lipophilicity and membrane permeability. researchgate.net

Difluoromethyl Group as a Bioisostere for Polar Functionalities (e.g., alcohol, thiol, amine)

The difluoromethyl group is recognized as a valuable bioisostere for polar functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. acs.orgbohrium.comresearchgate.neth1.co A bioisostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological properties in a chemical compound.

Utility in Agrochemical Development

The strategic incorporation of fluorinated compounds is also a cornerstone of modern agrochemical research, and this compound and its analogs play a significant role in this field. chemimpex.comnih.gov

Synthesis of Herbicides, Pesticides, and Fungicides

The unique properties imparted by the difluoromethyl group are beneficial for the development of new and improved herbicides, pesticides, and fungicides. nbinno.comchemimpex.com The introduction of this group can enhance the biological activity and metabolic stability of agrochemicals, leading to more effective and persistent products. nih.gov

For instance, difluoromethylated compounds are used as building blocks in the synthesis of various agrochemicals. chemimpex.com The presence of the difluoromethyl group can improve the efficacy of fungicides in controlling fungal pathogens like Fusarium oxysporum. nih.gov Research has demonstrated the synthesis of novel fungicides containing fluorinated motifs for managing plant diseases. scielo.org.mx The versatility of this compound allows for its incorporation into a wide array of agrochemical structures, contributing to the development of next-generation crop protection agents. nbinno.com

Structure-Activity Relationship (SAR) Studies in Agrochemical Compounds

The design and development of new agrochemicals, such as pesticides and herbicides, heavily rely on understanding the structure-activity relationship (SAR) of organic molecules. SAR studies investigate how the chemical structure of a compound influences its biological activity. The presence of the difluoromethyl (-CHF2) group and the bromine atom in this compound makes it a valuable scaffold for such investigations.

The difluoromethyl group is recognized for its unique electronic properties and its ability to act as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups. This substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and bioavailability, all of which are critical parameters for the efficacy of an agrochemical. For instance, the replacement of a more polar group with the moderately lipophilic difluoromethyl group can enhance the compound's ability to penetrate biological membranes, leading to improved activity.

The bromine atom, a halogen, also plays a crucial role in SAR studies. Brominated aromatic compounds are widely utilized in the synthesis of agrochemicals. benchchem.com The position and nature of the halogen on the aromatic ring can influence the compound's binding affinity to target enzymes or receptors in pests and weeds. The bromo group can participate in halogen bonding, a non-covalent interaction that can contribute to the specific binding of a molecule to its biological target, thereby enhancing its potency.

While specific, detailed SAR studies exclusively featuring this compound in publicly available research are not abundant, the well-established principles of agrochemical design strongly suggest its utility. Researchers can synthesize a library of derivatives by modifying the bromine or difluoromethyl moieties or by introducing other substituents onto the benzene (B151609) ring. By systematically altering the structure and evaluating the corresponding changes in biological activity, a comprehensive SAR profile can be established. This data is invaluable for the rational design of new, more effective, and selective agrochemicals.

Potential in Materials Science Research

The unique combination of a reactive bromine atom and a fluorine-containing group in this compound also positions it as a promising candidate for applications in materials science, particularly in the synthesis of specialty polymers and coatings.

Synthesis of Specialty Polymers and Coatings

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. These properties make them suitable for a wide range of high-performance applications, from advanced coatings to specialty membranes and dielectrics.

This compound can serve as a monomer or a key intermediate in the synthesis of such fluorinated polymers. The bromine atom provides a reactive site for various polymerization reactions. For example, it can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build up a polymer backbone. It can also be a site for nucleophilic aromatic substitution, allowing for the introduction of ether or sulfide linkages to create poly(aryl ether)s or poly(aryl sulfide)s.

The presence of the difluoromethyl group in the resulting polymer can impart desirable fluoropolymer characteristics. These include reduced flammability, enhanced oxidative stability, and a lower dielectric constant. For instance, the incorporation of fluorinated moieties is a known strategy to lower the dielectric constant of materials used in microelectronics.

While specific examples of the direct polymerization of this compound are not extensively documented in readily available literature, the principles of polymer chemistry suggest its potential. For example, a related compound, 3-bromobenzotrifluoride, is noted for its use in formulating advanced materials, including polymers and coatings, where its fluorinated nature contributes to improved chemical resistance and thermal stability. google.com This suggests a similar, if not enhanced, potential for the difluoromethyl analogue. The synthesis of fluorinated poly(aryl thioether)s from brominated precursors has also been demonstrated, highlighting a potential pathway for the utilization of this compound in creating high-performance polymers. researchgate.netgoogle.com

Furthermore, brominated compounds are utilized as reactive flame retardants, where they are chemically incorporated into the polymer structure. This approach can lead to enhanced fire safety with reduced leaching compared to additive flame retardants. The combination of bromine and fluorine in this compound could potentially lead to synergistic effects in this regard.

Computational and Theoretical Investigations of 1 Bromo 3 Difluoromethyl Benzene

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of halogenated benzene (B151609) derivatives. mdpi.comuou.ac.in These studies offer a microscopic view of how the bromo and difluoromethyl substituents modulate the electron distribution within the aromatic ring.

The electronic properties of 1-bromo-3-(difluoromethyl)benzene are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them determine the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound Note: The following data is illustrative and based on typical results from quantum chemical calculations for similar molecules. Actual values would require specific DFT computations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Measures overall polarity of the molecule |

Quantum chemical modeling is a powerful tool for predicting the most likely pathways for chemical reactions and for identifying the structure and energy of transition states. acs.org For this compound, this can be applied to predict the outcomes of reactions like nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS).

By calculating the activation energy barriers for an incoming reagent attacking different positions (ortho, meta, para) on the benzene ring, a regioselectivity map can be generated. For instance, in an electrophilic attack, the calculations would likely confirm that the positions meta to the deactivating difluoromethyl group are the least disfavored. DFT studies can reveal cooperative mechanisms, such as solvent interactions, that stabilize a particular transition state. acs.org

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination Note: This table presents a hypothetical scenario to illustrate the predictive power of computational chemistry in determining reaction outcomes.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| C4 (ortho to Br, meta to CF2H) | +2.5 | Minor |

| C6 (ortho to Br, meta to CF2H) | +2.0 | Minor |

| C2 (ortho to CF2H, meta to Br) | +5.0 | Very Minor / Not Formed |

| C5 (para to Br, meta to CF2H) | 0 | Major |

Substituents dramatically affect the reactivity of an aromatic ring towards electrophilic substitution by either donating or withdrawing electron density. masterorganicchemistry.comlibretexts.org These influences are typically categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). libretexts.org

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, making the ring less reactive than benzene. masterorganicchemistry.comlibretexts.org However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate when substitution occurs at these positions. libretexts.org

Difluoromethyl Group (-CF2H): The -CF2H group is strongly deactivating due to the high electronegativity of the two fluorine atoms, which creates a powerful inductive electron withdrawal (-I effect). rsc.orgresearchgate.net Unlike a halogen, it has no lone pairs to donate via resonance. Therefore, it is a meta-directing group, as substitution at the meta position avoids placing the positive charge of the reaction intermediate directly adjacent to the electron-deficient carbon of the -CF2H group. libretexts.org

The combined effect of a deactivating ortho-, para-director and a deactivating meta-director makes the benzene ring in this compound significantly less reactive towards electrophiles than benzene itself.

Table 3: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (for EAS) |

|---|---|---|---|---|

| -Br | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

| -CF2H | Strongly Withdrawing (-I) | None | Strongly Deactivating | Meta |

| -H | Neutral | Neutral | Baseline | N/A |

Conformational Analysis and Energy Landscapes

While the benzene ring itself is planar, the molecule as a whole has conformational flexibility related to the rotation of the difluoromethyl group. Conformational analysis helps to identify the most stable three-dimensional arrangement of the atoms.

The geometry of this compound is influenced by the steric and electronic interactions between the substituents. The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts the local geometry around the atoms. libretexts.org Computational methods can precisely calculate bond lengths, bond angles, and dihedral angles for the lowest energy conformers.

Fluorine substitution is known to have a profound impact on molecular conformation. soton.ac.uk In this compound, there will be a repulsive interaction between the bulky bromine atom and the difluoromethyl group. This interaction influences the rotational barrier of the C-CF2H bond and may cause slight distortions in the benzene ring's planarity or the bond angles of the substituent attachment points to minimize steric strain. The lowest energy conformation will seek to maximize the distance between the bromine atom and the fluorine atoms.

Table 4: Predicted Geometric Parameters for this compound Note: These values are typical and illustrative. Precise values are obtained from computational modeling.

| Parameter | Typical Value | Comment |

|---|---|---|

| C-Br Bond Length | ~ 1.91 Å | Standard for bromobenzene (B47551) derivatives. |

| C-CF2H Bond Length | ~ 1.50 Å | Typical C-C single bond length. |

| C-F Bond Length | ~ 1.36 Å | Characteristic of fluorinated alkanes. |

| ∠C-C-Br Bond Angle | ~ 120° | May be slightly distorted from ideal 120° due to steric effects. |

| ∠C-C-CF2H Bond Angle | ~ 120° | May be slightly distorted to minimize repulsion with the bromo group. |

In Silico Modeling for Drug Design and Biological Interactions

In silico modeling, or computer-aided drug design (CADD), has become an essential part of modern drug discovery, allowing for the rapid screening and evaluation of potential drug candidates. nih.govresearchgate.net Molecules like this compound are valuable as fragments or building blocks in the design of new pharmaceuticals. acs.org

The presence of both a halogen and a difluoromethyl group imparts specific properties that are highly relevant in drug design. The -CF2H group can enhance metabolic stability and lipophilicity, which influences how a drug is absorbed, distributed, metabolized, and excreted (ADME). mdpi.comnih.gov The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target. cosmosscholars.com

In silico techniques such as molecular docking are used to predict how a molecule like this compound or its derivatives might bind to the active site of a target protein. researchgate.net These models calculate a binding score based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions, helping to prioritize which compounds to synthesize and test in the lab. nih.gov This data-driven approach accelerates the discovery of new bioactive compounds. acs.org

Table 5: Key Parameters of this compound in In Silico Drug Design

| Parameter | Relevance in Drug Design | Contribution of Substituents |

|---|---|---|

| Lipophilicity (e.g., cLogP) | Affects membrane permeability and absorption. | Both -Br and -CF2H groups increase lipophilicity. |

| Molecular Weight | Influences "drug-likeness" (e.g., Lipinski's Rule of Five). | Contributes to the overall size of the molecule. |

| Halogen Bond Donor Potential | Can form specific, stabilizing interactions with protein backbones. | Provided by the bromine atom. |

| Hydrogen Bond Acceptor Potential | Can interact with H-bond donors in a binding site. | Provided by the fluorine atoms. |

| Metabolic Stability | Increases the half-life of a drug in the body. | The C-F bonds are very strong, making the -CF2H group resistant to metabolism. mdpi.com |

Ligand-Protein Binding Affinity Studies

While specific studies detailing the ligand-protein binding affinity of this compound are not extensively available in the public domain, the principles of such investigations can be understood through related research. Computational methods are pivotal in predicting how a small molecule, or ligand, like this compound, might interact with a protein's binding site. These studies are fundamental in fields like drug discovery. cosmosscholars.comnih.gov

The binding affinity is often quantified by the binding free energy, where a more negative value suggests a stronger and more favorable interaction. ugm.ac.id For instance, in studies of other compounds, binding free energies in the range of -11.21 to -11.58 kcal/mol are considered high-scoring. nih.gov The process involves docking the ligand into the protein's active site and calculating the energy of this interaction. ugm.ac.id Key amino acid residues within the binding site play a crucial role, forming hydrogen bonds and hydrophobic contacts with the ligand. nih.gov The chemical nature of the ligand, including features like aromatic rings and hydrogen bond donors or acceptors, dictates the types of interactions it can form. nih.gov

To illustrate, the binding of various ligands to proteins like the Bromodomain-containing protein 9 (BRD9) has been analyzed by assessing interaction energies with specific residues. nih.gov Strong interactions, indicated by energy values below -5.0 kcal/mol with several residues, point towards a stable protein-ligand complex. nih.gov

While direct experimental data for this compound is not provided, the following table conceptualizes how its binding affinity might be presented based on computational predictions from similar molecules.

Table 1: Conceptual Ligand-Protein Binding Affinity Data

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Tyr122, Lys72, Glu91 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

| Estrogen Receptor Alpha | -9.1 | Arg394, Glu353, His524 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. cosmosscholars.com This method is instrumental in computer-assisted drug design. cosmosscholars.com The process involves preparing the 3D structures of both the ligand and the protein and then using a docking program to find the best fit. cosmosscholars.com

Following docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-protein complex over time. cosmosscholars.comnih.gov These simulations can validate the docking results and provide a more detailed understanding of the interactions at an atomic level. cosmosscholars.com For example, an MD simulation can reveal how stable a compound is within the active site of a protein. cosmosscholars.com The stability of the complex can be assessed by analyzing parameters like the root mean square deviation (RMSD) over the simulation period. nih.gov

In a typical workflow, the ligand's structure is optimized, and then it is docked into the protein's binding site. ugm.ac.id The resulting complex is then subjected to an MD simulation, often for nanoseconds, to observe its behavior in a simulated physiological environment. nih.govornl.gov Analysis of the simulation trajectory can provide insights into the binding stability and the key interactions driving the binding. nih.gov

Table 2: Conceptual Molecular Docking and Dynamics Simulation Parameters

| Parameter | Description | Conceptual Value for this compound |

| Docking Score | A measure of the predicted binding affinity. | -9.2 kcal/mol |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's position during simulation, indicating stability. | 1.5 Å |

| Number of Hydrogen Bonds | Average number of hydrogen bonds formed between the ligand and protein during simulation. | 2 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Theoretical Prediction of Spectroscopic Parameters

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool in structural elucidation. liverpool.ac.uk The chemical shift of a nucleus is influenced by its local electronic environment. libretexts.org For aromatic compounds like this compound, the positions of substituents on the benzene ring significantly affect the chemical shifts of the protons and any fluorine atoms.

The ¹H NMR chemical shifts for aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents. libretexts.org The difluoromethyl group (-CHF₂) and the bromine atom are both electron-withdrawing, which would be expected to deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted benzene. libretexts.org

Similarly, ¹⁹F NMR chemical shifts are highly sensitive to the chemical environment. The chemical shift of the difluoromethyl group in this compound would be a characteristic value. For comparison, ¹⁹F NMR signals for trifluoromethyl groups in similar aromatic compounds have been reported. rsc.org For example, the ¹⁹F NMR spectrum of 1-(bromoethynyl)-4-(trifluoromethyl)benzene shows a signal for the CF₃ group. acs.org

Computational models can calculate these chemical shifts with a reasonable degree of accuracy, often with an RMS error of around 0.1 ppm for ¹H NMR. liverpool.ac.uk These calculations can aid in the assignment of experimental spectra.

Table 3: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H (aromatic) | 7.4 - 7.8 | m |

| H (in CHF₂) | 6.5 - 7.0 | t |

| F (in CHF₂) | -110 to -115 | d |

This table contains predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. uni-saarland.de The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural identification. uni-saarland.de

The fragmentation of this compound would be expected to follow predictable pathways based on the stability of the resulting ions and neutral fragments. uni-saarland.de The molecular ion peak ([M]⁺) would correspond to the intact molecule minus one electron. docbrown.info Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for aromatic compounds include the loss of substituents. For this compound, potential fragmentations include the loss of a bromine atom ([M-Br]⁺), a fluorine atom ([M-F]⁺), or the difluoromethyl group ([M-CHF₂]⁺). The loss of a hydrogen atom to form a [M-H]⁺ ion is also a common fragmentation for aromatic rings. docbrown.info The most stable fragment often corresponds to the most intense peak in the spectrum, known as the base peak. docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Proposed Fragment |

| 206/208 | [C₇H₅BrF₂]⁺ (Molecular Ion) |

| 127 | [C₇H₅F₂]⁺ (Loss of Br) |

| 187/189 | [C₇H₅BrF]⁺ (Loss of F) |

| 155 | [C₆H₄Br]⁺ (Loss of CHF₂) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table presents predicted fragmentation patterns based on general principles of mass spectrometry.

Analysis of Molecular Descriptors Influencing Chemical Behavior

Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov These descriptors can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which correlate the structure of a molecule with its biological activity or physical properties.

For this compound, key molecular descriptors would include its molecular weight, logP (a measure of lipophilicity), and polar surface area. nih.gov The presence of the bromine and difluoromethyl groups significantly influences these properties. For example, the XLogP3-AA value, a computed measure of lipophilicity, is an important descriptor. nih.gov Other descriptors include the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. nih.gov

These descriptors can help predict the behavior of this compound in various chemical and biological systems. For instance, a higher logP value suggests greater lipid solubility, which can affect how the molecule interacts with cell membranes. The polar surface area is related to a molecule's ability to permeate biological barriers.

Table 5: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Reference |

| Molecular Weight | 207.02 g/mol | 3wpharm.com |

| XLogP3-AA | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 205.9599 Da | nih.gov |

This data is based on computed properties from public databases.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 1-Bromo-3-(difluoromethyl)benzene by probing the interaction of the molecule with electromagnetic radiation. Each technique provides unique information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹⁹F, and ¹³C, a detailed molecular map can be constructed.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. For this compound, the spectrum is expected to show two distinct regions. The aromatic region (typically δ 7.0-8.0 ppm) would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The difluoromethyl group's single proton (-CHF₂) characteristically appears as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). This triplet is a key signature for the -CHF₂ moiety and is typically observed further downfield, with a large coupling constant. For example, in related difluoromethylated aromatic compounds, this triplet often appears between δ 6.5 and 7.3 ppm with a coupling constant of approximately 55-72 Hz. rsc.orgrsc.org

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds. azom.com The spectrum of this compound would show a single resonance for the two equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet due to coupling with the single adjacent proton (²JFH), mirroring the splitting seen in the ¹H NMR spectrum. azom.com The chemical shift for difluoromethyl groups on a benzene ring typically falls within the range of δ -90 to -115 ppm (relative to CFCl₃). rsc.orgrsc.org This technique is also particularly useful for reaction monitoring and yield determination due to its sensitivity and the often-uncluttered spectral region. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The spectrum for this compound would show six distinct signals. Four signals would correspond to the aromatic carbons, with their chemical shifts influenced by the bromine and difluoromethyl substituents. The carbon atom bonded to the bromine (C-Br) would appear in the typical range for halogenated aromatics (around δ 122 ppm), while the carbon bonded to the difluoromethyl group (C-CHF₂) would be split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). rsc.org This C-CHF₂ signal is diagnostic and often appears around δ 115 ppm with a large coupling constant (e.g., ~240 Hz). rsc.org The remaining aromatic carbons would appear at distinct chemical shifts based on their position relative to the two substituents.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (Ar-H) | 7.0 - 8.0 | Multiplet | - |

| ¹H (-CHF₂) | 6.5 - 7.3 | Triplet | ²JHF ≈ 55-72 |

| ¹⁹F (-CHF₂) | -90 to -115 | Doublet | ²JFH ≈ 55-72 |

| ¹³C (Ar-C) | 115 - 140 | Singlet / Doublet | - |

| ¹³C (C-Br) | ~122 | Singlet | - |

| ¹³C (-CHF₂) | ~115 | Triplet | ¹JCF ≈ 240 |